Methyl 5-bromo-2-chloro-3-nitrobenzoate

Physicochemical profiling Drug-likeness Membrane permeability

Methyl 5-bromo-2-chloro-3-nitrobenzoate (CAS 124371-59-1) is a polyhalogenated nitrobenzoate ester with the molecular formula C₈H₅BrClNO₄ and a molecular weight of 294.49 g·mol⁻¹. The compound features a benzene ring substituted at the 2-position with chlorine, the 3-position with a nitro group, and the 5-position with bromine, in addition to a methyl ester at the 1-position.

Molecular Formula C8H5BrClNO4
Molecular Weight 294.48 g/mol
CAS No. 124371-59-1
Cat. No. B1386334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-2-chloro-3-nitrobenzoate
CAS124371-59-1
Molecular FormulaC8H5BrClNO4
Molecular Weight294.48 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])Cl
InChIInChI=1S/C8H5BrClNO4/c1-15-8(12)5-2-4(9)3-6(7(5)10)11(13)14/h2-3H,1H3
InChIKeyXVVAOPFGJSBHMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-bromo-2-chloro-3-nitrobenzoate (CAS 124371-59-1): A Trisubstituted Nitrobenzoate Building Block for Orthogonal Functionalization


Methyl 5-bromo-2-chloro-3-nitrobenzoate (CAS 124371-59-1) is a polyhalogenated nitrobenzoate ester with the molecular formula C₈H₅BrClNO₄ and a molecular weight of 294.49 g·mol⁻¹ . The compound features a benzene ring substituted at the 2-position with chlorine, the 3-position with a nitro group, and the 5-position with bromine, in addition to a methyl ester at the 1-position. This distinct 2-Cl/3-NO₂/5-Br substitution pattern differentiates it from the more common 2-Cl/3-NO₂ (non-brominated) and 2,5-dibromo-3-NO₂ analogs. Commercially available at 97–98% purity from multiple suppliers, it is classified as a versatile small-molecule scaffold and organic building block intended for research and further manufacturing use only .

Why Methyl 5-bromo-2-chloro-3-nitrobenzoate Cannot Be Replaced by Its Closest Analogs in Multi-Step Synthesis


In synthetic chemistry, the presence and identity of each halogen substituent on an aromatic ring dictate not only physicochemical properties such as lipophilicity and molecular weight but also the sequence and selectivity of cross-coupling reactions. Methyl 5-bromo-2-chloro-3-nitrobenzoate uniquely combines three electronically distinct functional groups—a strongly electron-withdrawing nitro group, a chlorine atom, and a bromine atom—on a single benzoate scaffold. Replacing this compound with the non-brominated methyl 2-chloro-3-nitrobenzoate eliminates the most reactive cross-coupling handle (C–Br), while the 2,5-dibromo analog introduces two competing reactive sites, reducing chemoselectivity [1]. The methyl ester form is also critical: the free acid analog (5-bromo-2-chloro-3-nitrobenzoic acid, CAS 60541-88-0) exhibits different solubility, reactivity toward nucleophiles, and requires additional protection/deprotection steps in multi-step sequences. The quantitative evidence below details the specific dimensions where generic substitution fails.

Quantitative Differentiation Evidence: Methyl 5-bromo-2-chloro-3-nitrobenzoate vs. Closest Analogs


Lipophilicity (LogP): 43% Higher than Non-Brominated Analog, 10% Higher than Dibromo Analog

The experimental LogP of Methyl 5-bromo-2-chloro-3-nitrobenzoate is reported as 3.29 , compared with an XLogP3 of 2.3 for methyl 2-chloro-3-nitrobenzoate (CAS 53553-14-3) [1] and an XLogP3 of 3.0 for methyl 2,5-dibromo-3-nitrobenzoate (CAS 1215298-17-1) [2]. The ACD/LogP (calculated) for the target compound is 2.32 , while the ACD/LogP for the non-brominated analog is 1.90 . The consistent trend across both experimental and calculated methods shows that the target compound's LogP is 40–70% higher than the non-brominated analog, reflecting the significant lipophilicity contribution of the bromine substituent.

Physicochemical profiling Drug-likeness Membrane permeability

Molecular Weight: Optimal Intermediate Range Between 216 and 339 Da for Balanced Drug-like Properties

Methyl 5-bromo-2-chloro-3-nitrobenzoate has a molecular weight of 294.49 g·mol⁻¹ , positioning it between methyl 2-chloro-3-nitrobenzoate (MW = 215.59 g·mol⁻¹) [1] and methyl 2,5-dibromo-3-nitrobenzoate (MW = 338.94 g·mol⁻¹) [2]. While the non-brominated analog falls within the lower end of typical fragment-like space, and the dibromo analog exceeds the upper boundary of Lipinski-compliant fragment molecular weight, the target compound at 294.49 g·mol⁻¹ occupies a strategic intermediate position that provides sufficient structural complexity for target engagement while maintaining favorable physicochemical properties. All three compounds have zero Rule of 5 violations, but the target compound has 5 H-bond acceptors versus 4 for both comparators [1][2].

Medicinal chemistry Lead optimization Pharmacokinetics

Thermophysical Stability: 11% Higher Boiling Point and 29% Higher Density than Non-Brominated Analog

The boiling point of Methyl 5-bromo-2-chloro-3-nitrobenzoate is 353.5 ± 37.0 °C at 760 mmHg, with a density of 1.8 ± 0.1 g·cm⁻³ . In comparison, methyl 2-chloro-3-nitrobenzoate exhibits a boiling point of 319.5 ± 22.0 °C and a density of 1.4 ± 0.1 g·cm⁻³ . The 34 °C increase in boiling point and 0.4 g·cm⁻³ increase in density reflect the additional atomic mass of bromine (79.9 Da) versus hydrogen (1.0 Da) and the enhanced intermolecular interactions arising from the polarizable C–Br bond. These differences are material for distillation-based purification strategies and for predicting behavior under elevated-temperature reaction conditions.

Process chemistry Thermal stability Scale-up

Orthogonal Reactivity: C–Br vs. C–Cl Enables Sequential Cross-Coupling Not Achievable with Single-Halogen or Di-Bromo Analogs

The coexistence of a C–Br bond and a C–Cl bond on the same aromatic ring, both activated by the electron-withdrawing nitro and ester groups, provides two chemically orthogonal handles for sequential palladium-catalyzed cross-coupling. In Suzuki–Miyaura reactions, aryl bromides react preferentially over aryl chlorides due to the lower bond dissociation energy of C–Br (≈337 kJ·mol⁻¹) versus C–Cl (≈397 kJ·mol⁻¹), and the faster oxidative addition of C–Br to Pd(0) [1]. This chemoselectivity allows the Br site to be functionalized first while preserving the Cl site for a subsequent coupling step. Neither methyl 2-chloro-3-nitrobenzoate (only C–Cl, no selective handle) nor methyl 2,5-dibromo-3-nitrobenzoate (two competing C–Br sites) provides this same level of programmed reactivity. The presence of the nitro group further activates both halogens toward oxidative addition by withdrawing electron density from the ring [2].

Cross-coupling Chemoselectivity Sequential functionalization

Commercial Purity Specifications: 97–98% with Batch-Specific Analytical Documentation vs. 95% Baseline

Methyl 5-bromo-2-chloro-3-nitrobenzoate is commercially available at purity levels of 97% (Bidepharm, with NMR/HPLC/GC batch certificates) and 98% (Fluorochem, with Certificate of Analysis) , compared with a minimum purity specification of 95% from multiple generic suppliers . The higher purity grades are accompanied by batch-specific analytical documentation, including NMR, HPLC, and GC data, enabling end-users to verify identity and purity before committing material to multi-step synthetic sequences. In contrast, methyl 2-chloro-3-nitrobenzoate is typically offered at 95–97% , and methyl 2,5-dibromo-3-nitrobenzoate at 98% . The target compound thus meets or exceeds the purity benchmarks of its closest analogs while offering documented batch-to-batch consistency.

Quality assurance Procurement specification Reproducibility

Ester vs. Free Acid: Methyl Ester Provides Superior Organic Solubility and Eliminates Protection/Deprotection Steps

The methyl ester form of the target compound (LogP 3.29) shows significantly higher lipophilicity than the corresponding free acid, 5-bromo-2-chloro-3-nitrobenzoic acid (LogP 2.94) , a difference of +0.35 log units. This translates to approximately 2.2× higher partitioning into organic solvents. The ester form is directly compatible with reactions requiring aprotic conditions (e.g., Grignard additions, LiAlH₄ reductions, Pd-catalyzed couplings) without the need for acid protection. Furthermore, the methyl ester can be selectively hydrolyzed to the acid at a later synthetic stage if required, whereas the free acid must first be protected (typically as an ester) before many common transformations, adding one synthetic step. The acid form also has a melting point of 226–228 °C [1], indicating strong intermolecular hydrogen bonding that limits solubility in non-polar media.

Synthetic efficiency Solubility Protecting group strategy

Recommended Application Scenarios for Methyl 5-bromo-2-chloro-3-nitrobenzoate Based on Quantitative Differentiation Evidence


Sequential Palladium-Catalyzed Cross-Coupling for Convergent Synthesis of Biaryl and Heterobiaryl Pharmacophores

The orthogonal C–Br and C–Cl reactivity of Methyl 5-bromo-2-chloro-3-nitrobenzoate enables a two-step, one-pot or sequential Suzuki–Miyaura coupling strategy: the more reactive C–Br site is coupled with a first aryl boronic acid under mild conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, 60–80 °C), leaving the C–Cl intact; the C–Cl is subsequently activated under more forcing conditions or with a different ligand system for a second coupling, yielding unsymmetrical biaryl products [1]. This is particularly valuable in the synthesis of pharmaceutical intermediates where two distinct aromatic groups must be introduced regioselectively without protecting group chemistry. Neither the non-brominated nor the dibromo analog can achieve the same programmed regioselectivity [2].

Fragment-to-Lead Optimization in Medicinal Chemistry Requiring Lipophilic Intermediates with CNS Penetrance Potential

With a LogP of 3.29 and a molecular weight of 294.49 Da, the compound occupies a favorable region of physicochemical space for CNS drug discovery. Its lipophilicity is 43% higher than the non-brominated analog (LogP 2.3) [1], making it a preferred intermediate when designing series where increased membrane permeability is desired. The methyl ester can be retained through multiple synthetic steps and hydrolyzed to the carboxylic acid as a final-step bioisostere or prodrug moiety. The balanced MW (294.49 vs. 338.94 for the dibromo analog) also avoids the solubility penalties associated with higher molecular weight polybrominated intermediates [2].

Nitro-Reduction to Aniline Derivatives for Heterocycle Construction (Benzimidazoles, Quinazolines, Indazoles)

The nitro group at the 3-position can be selectively reduced to the corresponding aniline (methyl 3-amino-5-bromo-2-chlorobenzoate) using Fe/NH₄Cl or catalytic hydrogenation, providing an amino handle for heterocycle formation. The resulting ortho-chloroaniline substructure is a direct precursor to benzimidazoles, quinazolinones, and related nitrogen heterocycles that constitute privileged scaffolds in kinase inhibitors and GPCR-targeted therapeutics. The retention of the C–Br bond during nitro reduction preserves the second coupling handle for late-stage diversification, a synthetic advantage verified by the commercial availability of the reduced intermediate (CAS 1342419-84-4) [1].

Agrochemical Intermediate Development Requiring kg-Scale Supply with Batch Traceability

The compound's commercial availability at 97–98% purity with batch-specific analytical certificates (NMR, HPLC, GC) [1] supports its use as a key intermediate in agrochemical process development. Its documented moisture specification (≤0.5% max.) [2] and room-temperature storage stability facilitate inventory management for kilogram-scale operations. The balanced substitution pattern incorporating bromine (common in agrochemical active ingredients for soil persistence) and chlorine (for metabolic stability) aligns with the design principles of modern crop protection agents [3].

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